molecular formula C9H12Cl2N4O3 B14558127 1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- CAS No. 61981-98-4

1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro-

Cat. No.: B14558127
CAS No.: 61981-98-4
M. Wt: 295.12 g/mol
InChI Key: IKROBQAQTVEOQA-UHFFFAOYSA-N
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Description

1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an imidazole ring, a carboxamide group, and bis(2-chloroethyl) substituents, along with a nitro group

Preparation Methods

The synthesis of 1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the imidazole derivative with an appropriate carboxylic acid or its derivative.

    Bis(2-chloroethyl) Substitution: The bis(2-chloroethyl) groups can be introduced through alkylation reactions using 2-chloroethylamine or its derivatives.

    Nitration: The nitro group can be introduced by nitration of the imidazole derivative using nitric acid or other nitrating agents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The bis(2-chloroethyl) groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The nitro group may also contribute to the compound’s biological activity through redox reactions and the generation of reactive oxygen species.

Comparison with Similar Compounds

1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- can be compared with other similar compounds, such as:

    1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-butyl-4-nitro-: This compound has a butyl group instead of a methyl group, which may affect its chemical and

Properties

CAS No.

61981-98-4

Molecular Formula

C9H12Cl2N4O3

Molecular Weight

295.12 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-3-methyl-5-nitroimidazole-4-carboxamide

InChI

InChI=1S/C9H12Cl2N4O3/c1-13-6-12-8(15(17)18)7(13)9(16)14(4-2-10)5-3-11/h6H,2-5H2,1H3

InChI Key

IKROBQAQTVEOQA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C(=O)N(CCCl)CCCl)[N+](=O)[O-]

Origin of Product

United States

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